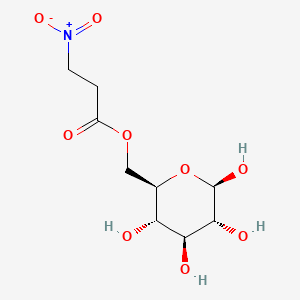
Methyl 2-methylnonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methylnonanoate: is an organic compound with the molecular formula C₁₁H₂₂O₂ . It is an ester derived from the reaction of methanol and 2-methylnonanoic acid. This compound is known for its applications in various fields, including flavor and fragrance industries, due to its pleasant aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-methylnonanoate can be synthesized through the esterification of 2-methylnonanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The general reaction is as follows:
2-methylnonanoic acid+methanol→Methyl 2-methylnonanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors and distillation columns are often used to optimize yield and purity. The use of renewable resources and green chemistry principles is also being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-methylnonanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 2-methylnonanoic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 2-methylnonanoic acid and methanol.
Reduction: 2-methylnonanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Methyl 2-methylnonanoate has several applications in scientific research:
Flavor and Fragrance Industry: It is used as a flavoring agent due to its pleasant aroma.
Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Biological Studies: It is used in studies related to ester metabolism and enzymatic reactions.
Mecanismo De Acción
The mechanism of action of methyl 2-methylnonanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of 2-methylnonanoic acid and methanol. This process is facilitated by esterases and other hydrolytic enzymes.
Comparación Con Compuestos Similares
Methyl nonanoate: Similar structure but lacks the methyl group at the second position.
Methyl 2-nonenoate: Contains a double bond in the carbon chain.
Uniqueness: Methyl 2-methylnonanoate is unique due to the presence of the methyl group at the second position, which influences its chemical properties and reactivity. This structural difference can affect its aroma and its behavior in chemical reactions compared to similar compounds.
Propiedades
Número CAS |
56898-37-4 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
methyl 2-methylnonanoate |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h10H,4-9H2,1-3H3 |
Clave InChI |
WYNTWOMMHWJBMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)

![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)


![2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14614666.png)
![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)

![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)


![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
